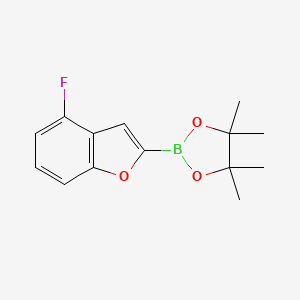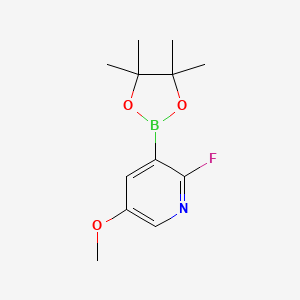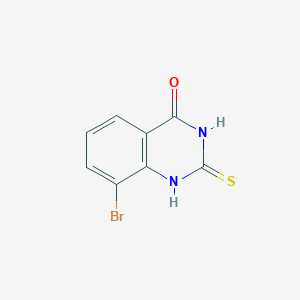
8-Bromo-2-mercaptoquinazolin-4(3H)-one
Vue d'ensemble
Description
“8-Bromo-2-mercaptoquinazolin-4(3H)-one” is a biochemical compound with the CAS Number: 1594520-35-0 . It has a molecular weight of 257.11 and a molecular formula of C8H5BrN2OS .
Molecular Structure Analysis
The molecular structure of “8-Bromo-2-mercaptoquinazolin-4(3H)-one” can be represented by the SMILES notation: C1=CC2=C (C (=C1)Br)NC (=S)NC2=O .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis and Biological Activity
Quinazolinone derivatives have been synthesized and investigated for a range of biological activities. For example, the synthesis of mercaptotriazoles with the quinoline moiety has been explored for antiparasitic activity, showing potent activity against Schistosoma mansoni worms, suggesting potential applications in treating parasitic infections (Soliman & Hammouda, 1979). Similarly, novel synthesis methods have been developed for compounds like halofuginone hydrobromide, which is effective against various species of Eimeria in poultry, demonstrating the versatility of quinazolinone derivatives in antiparasitic drug development (Zhang et al., 2017).
Anticancer Research
Quinazolinone derivatives have also shown promise in cancer research. For instance, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a related compound, has been evaluated in vivo for its uptake in tumors using positron emission tomography, indicating its potential as a tumor-imaging agent (Fredriksson et al., 1999). Additionally, novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones have been investigated for H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm, which could have implications for developing new treatments for allergic reactions (Alagarsamy et al., 2005).
Antiviral and Antimicrobial Applications
The optimization of 2-aminoquinazolin-4(3H)-one derivatives has been explored for potent antiviral effects against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), showcasing the potential of quinazolinone derivatives in antiviral therapy development (Shin et al., 2022). Moreover, the antibacterial activities of quinazolinone derivatives against various microbial pathogens highlight their broad-spectrum antimicrobial potential, which is crucial for developing new antibiotics in an era of increasing antibiotic resistance.
Safety And Hazards
Propriétés
IUPAC Name |
8-bromo-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJDHVXBKWJTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-mercaptoquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



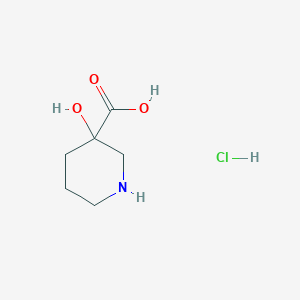
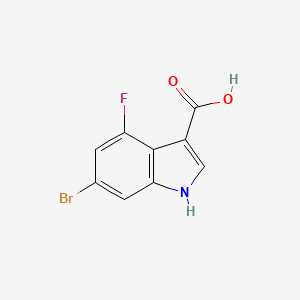
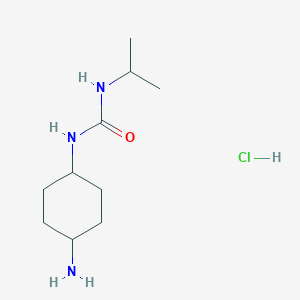
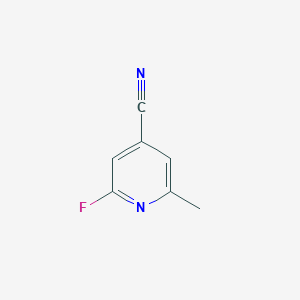
![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)
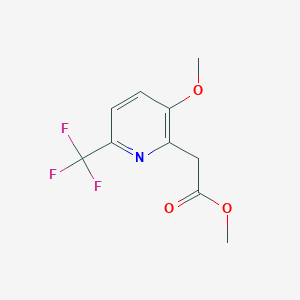
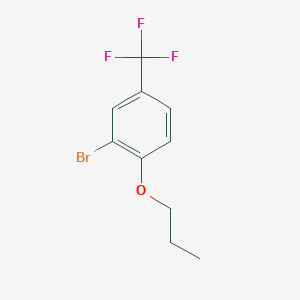
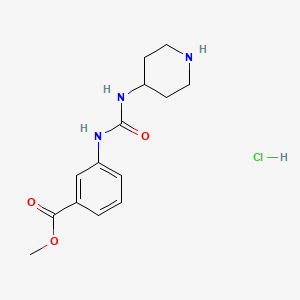
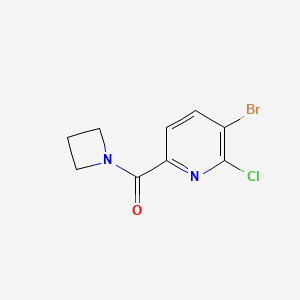
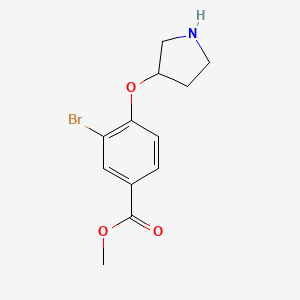
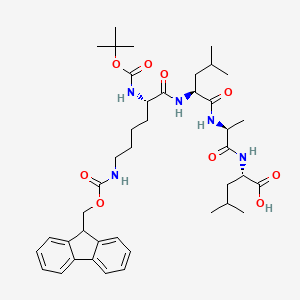
![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
